

Crystal Structure of 2H-Chromene-3-Carbothioamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *2H-chromene-3-carbothioamide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2H-chromene-3-carbothioamide** derivatives, a class of compounds of significant interest in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing detailed structural data and experimental methodologies.

Introduction

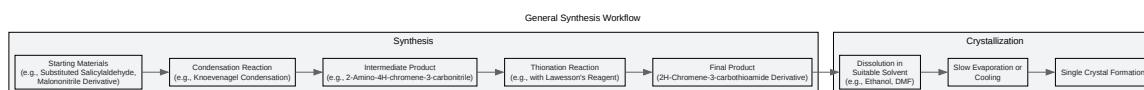
2H-chromene derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities.^[1] The incorporation of a carbothioamide moiety at the 3-position of the 2H-chromene scaffold has been shown to be a valuable strategy in the design of novel therapeutic agents, with demonstrated anticancer, antimicrobial, and anti-inflammatory properties. A thorough understanding of the three-dimensional structure of these molecules at the atomic level is paramount for elucidating their mechanism of action, establishing structure-activity relationships (SAR), and guiding the rational design of new, more potent and selective drug candidates. This guide focuses on the detailed crystallographic analysis of selected **2H-chromene-3-carbothioamide** derivatives, providing a foundation for further research in this promising area.

Experimental Protocols

The determination of the crystal structure of **2H-chromene-3-carbothioamide** derivatives is primarily achieved through single-crystal X-ray diffraction. The following sections outline the typical experimental procedures for synthesis and crystallographic analysis.

Synthesis and Crystallization

The synthesis of **2H-chromene-3-carbothioamide** derivatives often involves a multi-step process. A general workflow is depicted below.



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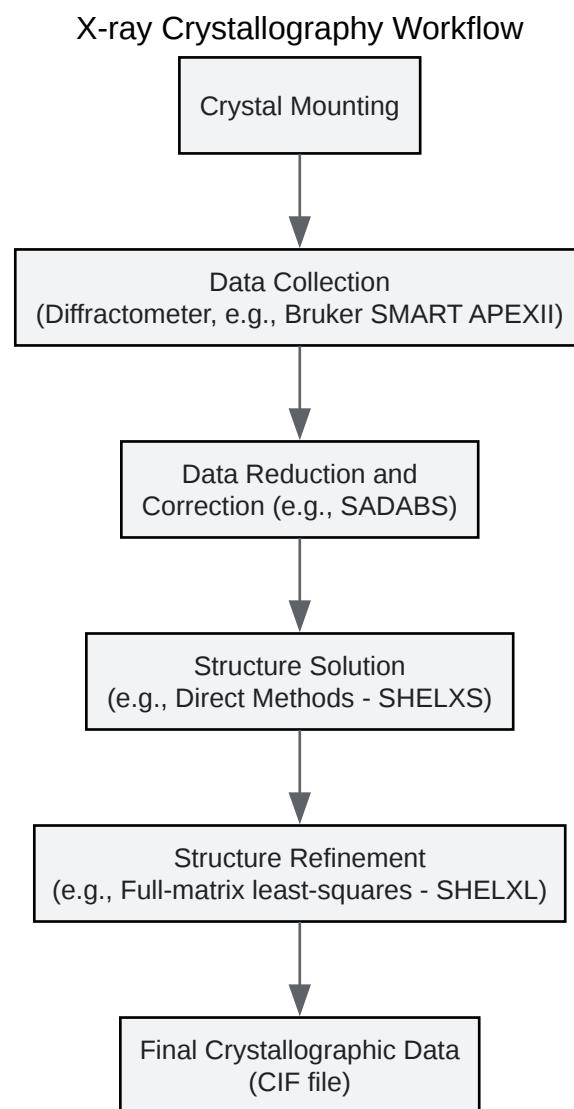
Caption: General workflow for the synthesis and crystallization of **2H-chromene-3-carbothioamide** derivatives.

A typical synthesis involves the condensation of a substituted salicylaldehyde with an active methylene compound, such as a malononitrile derivative, to form a 2-amino-4H-chromene-3-carbonitrile intermediate. This intermediate is then subjected to a thionation reaction, often using a reagent like Lawesson's reagent, to yield the desired **2H-chromene-3-carbothioamide**.

For single-crystal growth, the purified product is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, dimethylformamide) to achieve a supersaturated solution. High-quality single crystals are typically obtained through slow evaporation of the solvent at room temperature or by controlled cooling of the saturated solution.

X-ray Crystallography

The crystal structures are determined using a single-crystal X-ray diffractometer.



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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is mounted on the diffractometer, and diffraction data are collected, typically using Mo K α radiation. The collected data are then processed, which includes

corrections for absorption effects. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data

The following tables summarize the key crystallographic data for selected **2H-chromene-3-carbothioamide** derivatives.

(E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	$C_{17}H_{14}ClN_3OS$
Formula Weight	343.83
Crystal System	Monoclinic
Space Group	$P2_1/c$
a (Å)	12.2857 (12)
b (Å)	15.3082 (16)
c (Å)	18.5241 (18)
β (°)	90
Volume (Å ³)	3483.9 (6)
Z	8
Temperature (K)	296
Wavelength (Å)	0.71073
R-factor (%)	5.0

Table 2: Selected Bond Lengths (Å)

Bond	Length
C=S	1.668 (2)
N-N	1.367 (2) - 1.369 (2)
C-N	1.324 (3) - 1.361 (3)

Table 3: Selected Bond and Torsion Angles (°)

Angle	Value
S1=C11—N2—N1	-172.62 (17)
Dihedral angle (chromene moiety and phenyl ring)	61.18 (9)

Data extracted from Jayakumar et al. (2015).^{[2][3]} The pyran ring of the chromene moiety in this compound adopts a screw-boat conformation.^{[2][3]} The C=S bond length is intermediate between a typical single and double bond, indicating partial double-bond character.^{[2][3]}

(E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-cyclohexylhydrazinecarbothioamide

Table 4: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₁₇ H ₂₀ ClN ₃ OS
Formula Weight	349.87
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	12.2857 (12)
b (Å)	15.3082 (16)
c (Å)	18.5241 (18)
α, β, γ (°)	90
Volume (Å ³)	3483.9 (6)
Z	8
Temperature (K)	296
Wavelength (Å)	0.71073
R-factor (%)	5.0

Data extracted from Gangadharan et al. (2014).[4][5] In this derivative, the cyclohexyl ring adopts a chair conformation.[4][5] The mean plane of the central thiourea core forms a dihedral angle of 26.56 (9)° with the mean plane of the chromene moiety.[4][5]

Biological Activity and Signaling Pathways

2H-chromene derivatives have been reported to exhibit a wide array of pharmacological activities, with anticancer effects being particularly prominent.[6][7]

Anticancer Activity

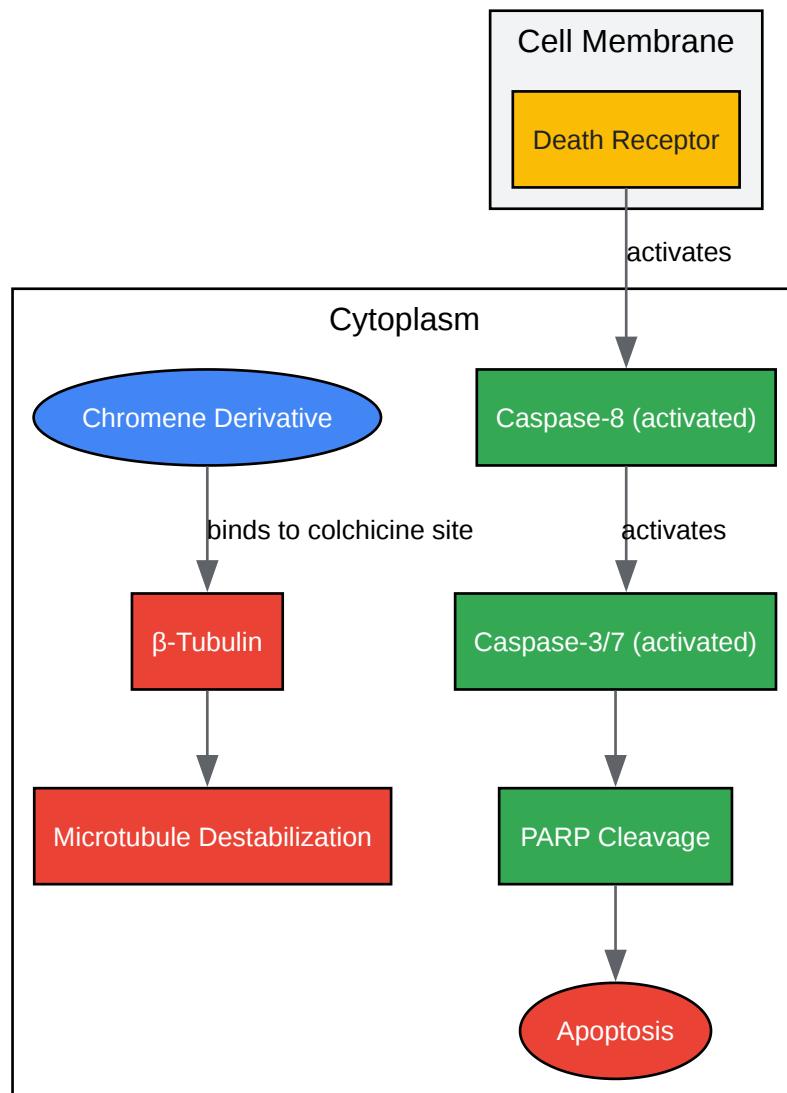
Recent studies have highlighted the potential of novel chromene derivatives as specific inhibitors of triple-negative breast cancer (TNBC) cell proliferation. These compounds have been shown to induce mitotic arrest, cell multinucleation, and senescence.

A key mechanism of action for some of these derivatives involves the destabilization of the microtubule network by binding to the colchicine binding site of β -tubulin. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately triggers programmed cell death, or apoptosis.

Apoptotic Signaling Pathway

The induction of apoptosis by these chromene derivatives has been shown to proceed via the extrinsic apoptotic pathway. This pathway is initiated by the activation of death receptors on the cell surface, leading to a cascade of caspase activation.

Extrinsic Apoptotic Pathway Induced by Chromene Derivatives

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- To cite this document: BenchChem. [Crystal Structure of 2H-Chromene-3-Carbothioamide Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305968#crystal-structure-of-2h-chromene-3-carbothioamide-derivatives>]

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